![molecular formula C22H25NO8 B14696622 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid CAS No. 23026-53-1](/img/structure/B14696622.png)
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid is a complex organic compound that features a pyrrolidine ring, a benzoate ester, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Benzoate Ester: The benzoate ester can be introduced through esterification reactions. This involves reacting the pyrrolidine derivative with benzoic acid or its derivatives under acidic or basic conditions.
Incorporation of the Oxalic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the benzoate ester or the oxalic acid moiety, resulting in the formation of corresponding alcohols or reduced acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Alcohols and reduced acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidin-2-ones and pyrrolidine-2,5-diones share structural similarities with 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate.
Benzoate Esters: Isopropyl benzoate and other benzoate esters have similar ester functional groups.
Oxalic Acid Derivatives: Compounds containing oxalic acid moieties, such as oxalates, are structurally related.
Uniqueness
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate is unique due to its combination of a pyrrolidine ring, a benzoate ester, and an oxalic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
23026-53-1 |
|---|---|
Molecular Formula |
C22H25NO8 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid |
InChI |
InChI=1S/C20H23NO4.C2H2O4/c1-23-18-9-5-6-10-19(18)25-17-11-12-21(15-17)13-14-24-20(22)16-7-3-2-4-8-16;3-1(4)2(5)6/h2-10,17H,11-15H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
YLLUHPMDLOTZAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCOC(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


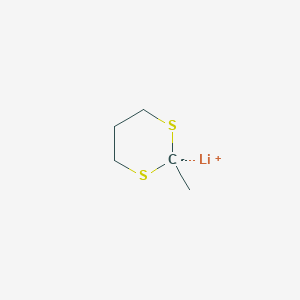
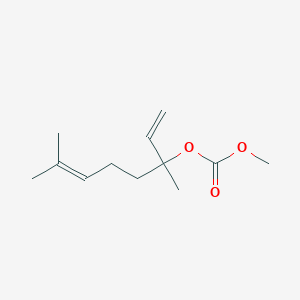
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
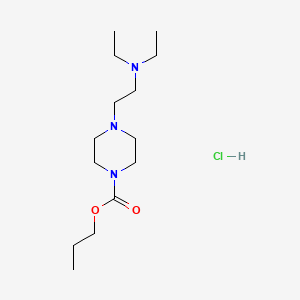
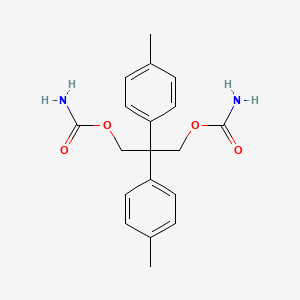



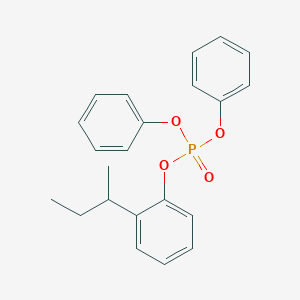
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)


![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)

